2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
This compound features a 1H-imidazole core substituted at the 2- and 5-positions with 4-chlorophenyl and 4-methoxyphenyl groups, respectively. A sulfanyl bridge at the 4-position connects the imidazole to an acetamide group, which is further linked to a 2,3-dihydro-1,4-benzodioxin moiety. The chlorophenyl and methoxyphenyl substituents introduce contrasting electronic effects (electron-withdrawing vs. electron-donating), while the benzodioxin system may enhance solubility and influence pharmacokinetics through hydrogen bonding .
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O4S/c1-32-20-9-4-16(5-10-20)24-26(30-25(29-24)17-2-6-18(27)7-3-17)35-15-23(31)28-19-8-11-21-22(14-19)34-13-12-33-21/h2-11,14H,12-13,15H2,1H3,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKARSKSOIKEWHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide , with the CAS number 464152-76-9, is a novel imidazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H22ClN2O3S
- Molecular Weight : 464.96 g/mol
Biological Activity Overview
Research indicates that imidazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The specific compound under discussion has been evaluated for its neuroprotective and anti-ischaemic properties.
1. Neuroprotective Activity
A study conducted on the neuroprotective effects of this compound utilized a mouse model subjected to acute cerebral ischaemia. The results demonstrated that the compound significantly prolonged survival times and reduced mortality rates in treated mice compared to controls. This suggests potential applications in neurodegenerative diseases where ischaemia plays a critical role .
2. Anti-Ischaemic Activity
In vivo studies have shown that this compound exhibits potent anti-ischaemic activity. The mechanism appears to involve modulation of nitric oxide pathways and reduction of oxidative stress markers in the brain tissue. These findings highlight the compound's potential as a therapeutic agent in conditions such as stroke .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Nitric Oxide Synthase : Reducing nitric oxide production may mitigate neuronal damage during ischaemic events.
- Antioxidant Properties : The compound may enhance the antioxidant defenses of cells, protecting against oxidative stress.
Case Studies and Research Findings
Scientific Research Applications
Enzyme Inhibition
Research has indicated that compounds similar to 2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide exhibit significant enzyme inhibitory properties. In particular:
- Alpha-glucosidase Inhibition : This compound has been tested for its ability to inhibit alpha-glucosidase, an enzyme involved in carbohydrate digestion. Inhibitors of this enzyme are crucial for managing Type 2 Diabetes Mellitus (T2DM) by slowing glucose absorption and reducing postprandial blood sugar levels .
- Acetylcholinesterase Inhibition : The compound has also been evaluated for its potential as an acetylcholinesterase inhibitor, which is relevant in the treatment of Alzheimer's disease. By inhibiting this enzyme, the compound may enhance cholinergic neurotransmission and improve cognitive function .
Antimicrobial Activity
Studies have shown that imidazole derivatives possess antimicrobial properties. The compound's structural components suggest it may exhibit activity against various bacterial strains and fungi. Research into similar compounds has demonstrated promising results in inhibiting pathogens responsible for infections, thus indicating potential applications in infectious disease management .
Anticancer Potential
The imidazole ring is often associated with anticancer activity. Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. Further investigation into the specific mechanisms of action for this compound could reveal its efficacy as a chemotherapeutic agent.
Synthesis and Screening
A notable study synthesized new sulfonamides containing benzodioxane and acetamide moieties, including derivatives of the target compound. These were screened against alpha-glucosidase and acetylcholinesterase enzymes to assess their inhibitory potential. The results indicated that certain derivatives exhibited significant inhibitory activity, highlighting the therapeutic promise of these compounds .
In Silico Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with target enzymes. These studies suggest that the compound can effectively bind to active sites, potentially leading to further development as a drug candidate .
Comparison with Similar Compounds
Hypothetical SAR Trends :
- Electron-withdrawing groups (e.g., Cl, SO₂CH₃) on imidazole may improve binding affinity to hydrophobic pockets, while methoxy groups could enhance solubility .
Heterocyclic Core Modifications
N-(4-Fluorophenyl)-2-[(3-Methylsulfanyl-1,2,4-Thiadiazol-5-yl)Sulfanyl]Acetamide ():
- Structural Differences : Replaces the imidazole core with a 1,2,4-thiadiazole ring.
- Functional Impact :
8-Methoxy-2,2,5-Trimethyl-1,4-Dihydro-2H-3,7-Dioxa-6,9,11-Triaza-Benzo[c]Fluorene ():
- Structural Differences : A polycyclic framework with fused indole and benzodioxin systems.
- Functional Impact: Extended aromatic systems may enhance π-π stacking but reduce solubility.
Sulfur-Containing Substituents
- Sulfanyl vs.
- Thiadiazole Sulfanyl vs. Imidazole Sulfanyl : Thiadiazole’s sulfur atoms may confer stronger electrophilic character, influencing reactivity in metabolic processes .
Acetamide-Linked Moieties
- Benzodioxin vs.
- Steric Effects : Bulky substituents like benzodioxin may restrict conformational flexibility, impacting binding specificity .
Data Table: Structural and Hypothetical Properties of Analogs
Research Methodologies and Tools
- Fragment-Based Design : Bioisosteric replacements (e.g., Cl → F, sulfanyl → sulfonyl) are guided by tools like Drug Guru™, which apply medicinal chemistry rules to optimize properties .
- Similarity Analysis : Platforms like SimilarityLab enable rapid SAR exploration by identifying commercially available analogs and activity profiles .
- Crystallography : SHELX programs () and hydrogen-bonding analysis () provide insights into structural stability and intermolecular interactions.
Q & A
Q. Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Stability Concerns |
|---|---|---|---|
| Imidazole core formation | 4-Chloroaniline, 4-methoxyphenyl isocyanide, HCl, 70°C | 65–70 | Hydrolysis of isocyanide at >80°C |
| Thiolation | NaSH, DMF, 50°C | 55–60 | Oxidation to disulfide in polar solvents |
| Acetamide coupling | EDC/HOBt, DCM, RT | 75–80 | Epimerization at chiral centers under basic conditions |
Advanced: How can Design of Experiments (DoE) optimize the synthesis yield while minimizing side-product formation?
Answer:
DoE methodologies, such as factorial design or response surface modeling, are critical for optimizing multi-variable reactions. For instance, varying factors like catalyst loading (e.g., Pd/C for coupling steps), solvent polarity, and reaction time can be systematically tested. Evidence from flow-chemistry approaches (e.g., Omura-Sharma-Swern oxidation optimization ) shows that continuous-flow systems reduce side-product formation by precise control of residence time and temperature. A Plackett-Burman design could identify critical factors (e.g., pH for thiolation), while central composite design refines optimal conditions .
Example DoE Workflow:
Screening: Identify critical parameters (e.g., temperature, solvent ratio).
Optimization: Use response surface methods to maximize yield.
Validation: Confirm robustness with triplicate runs.
Basic: Which spectroscopic techniques are most reliable for characterizing the compound’s structure?
Answer:
- NMR: H and C NMR confirm substitution patterns (e.g., chlorophenyl protons at δ 7.3–7.5 ppm, benzodioxin methylene at δ 4.2–4.4 ppm) .
- HRMS: High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ calculated for CHClNOS: 532.1194).
- X-ray Crystallography: Resolves ambiguities in imidazole sulfanyl orientation, as demonstrated in analogous benzodiazepine derivatives .
Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
Answer:
Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility or solvent-induced polymorphism. For example, the sulfanyl group’s orientation may differ in solution (dynamic equilibrium) versus crystal lattice. To resolve this:
VT-NMR: Variable-temperature NMR detects dynamic processes (e.g., ring-flipping in benzodioxin moiety).
DFT Calculations: Compare computed NMR chemical shifts with experimental data to identify dominant conformers .
Multi-technique validation: Use IR (C=O stretch at ~1680 cm) and Raman spectroscopy to cross-verify functional groups .
Basic: What in vitro assays are suitable for initial evaluation of biological activity?
Answer:
- Kinase Inhibition Assays: Use fluorescence polarization (FP) or TR-FRET for imidazole-based inhibitors targeting ATP-binding pockets.
- Cytotoxicity Screening: MTT or CellTiter-Glo assays in cancer cell lines (e.g., HepG2 or MCF-7) at 10–100 μM concentrations .
- Solubility/Permeability: PAMPA or Caco-2 models to assess drug-likeness, noting the compound’s logP (~3.5) may limit aqueous solubility .
Advanced: What mechanistic insights can molecular docking provide for structure-activity relationships (SAR)?
Answer:
Docking studies (e.g., AutoDock Vina or Glide) can map interactions between the sulfanyl-acetamide moiety and target proteins (e.g., kinase catalytic domains). For example:
- The 4-methoxyphenyl group may occupy hydrophobic pockets, while the chlorophenyl ring stabilizes π-π stacking with tyrosine residues.
- Free energy perturbation (FEP) simulations quantify binding affinity changes upon substituent modification (e.g., replacing Cl with F alters electrostatic complementarity) .
Q. Table 2: Docking Scores vs. Experimental IC
| Derivative | Docking Score (kcal/mol) | Experimental IC (nM) |
|---|---|---|
| Parent compound | -9.2 | 120 ± 15 |
| 4-Fluoro analog | -8.7 | 250 ± 30 |
| 4-Methyl analog | -8.9 | 180 ± 20 |
Advanced: How can metabolic stability studies guide structural modifications?
Answer:
- Microsomal Assays: Incubate with liver microsomes (human/rat) to identify labile sites (e.g., sulfanyl oxidation or O-demethylation of 4-methoxyphenyl).
- Metabolite ID: LC-HRMS detects phase I/II metabolites. For example, glucuronidation of the benzodioxin hydroxyl group may reduce bioavailability .
- SAR-driven design: Introduce electron-withdrawing groups (e.g., CF) on the imidazole ring to block CYP3A4-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
